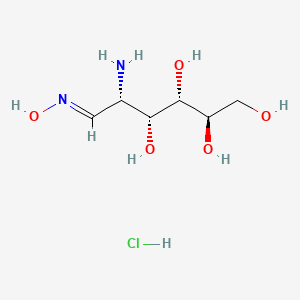

D-Glucosamine-oxime hydrochloride

Übersicht

Beschreibung

D-Glucosamine-oxime hydrochloride is a highly innovative biomedical compound used in studying inflammatory ailments like osteoarthritis and rheumatoid arthritis . It is a biochemical reagent that can be used as a biological material or organic compound for life science related research .

Synthesis Analysis

The synthesis of D-Glucosamine involves the addition of nitrosyl chloride to the acetylated glycal followed by conversion of the adduct to acetylated derivative of the 2-oximinohexose and reduction of the oxime to amine . Another method involves the preparation of the hydrochlorides of 2-amino-2-deoxy-D-glucose (D-glucosamine) from tri-0-acetyl-D-glucal .Molecular Structure Analysis

The empirical formula of this compound is C6H13NO5 · xHCl . Its molecular weight on a free base basis is 179.17 .Chemical Reactions Analysis

The reactions involve the addition of nitrosyl chloride to the acetylated glycal followed by conversion of the adduct to acetylated derivative of the 2-oximinohexose and reduction of the oxime to amine . Another reaction involves the coupling process of electrodialysis with oxime hydrolysis reaction for preparing hydroxylamine sulfate .Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . It is white to almost white in color and appears as a powder or crystal .Wissenschaftliche Forschungsanwendungen

Protective Effects Against Free Radical-Induced Damage

D-Glucosamine hydrochloride exhibits protective effects against free radical-induced erythrocyte damage. It has been found to exhibit dose-dependent DPPH antioxidant activity, suppress oxidative hemolysis, and prevent the depletion of cytosolic antioxidant glutathione in erythrocytes, thereby protecting biological membranes from oxidative stress (Jamialahmadi et al., 2014).

Impact on Amino Acid Metabolism in Dogs

Oral administration of D-Glucosamine hydrochloride in dogs has shown to affect amino acid metabolism. This includes accelerated fumarate respiration and elevated plasma levels of lactic acid and alanine, indicating induced anaerobic respiration and starvation in cells, which might promote cartilage regeneration (Osaki et al., 2012).

Effects on Dental Pain

D-Glucosamine hydrochloride has been shown to have effects on dental pain, particularly in suppressing 5-hydroxytryptamine (5-HT) sensitive nociceptive responses in tooth pulpal nerve. This suggests its potential as a medicament for controlling dental pain (Kaida et al., 2014).

Antitumor and Immune Regulation

Research has indicated that D-Glucosamine hydrochloride can inhibit the growth of certain cancer cell lines and induce lymphocyte proliferation, thereby having effects on antitumor activities and immune regulation (Liu Wanshun, 2008).

Antimicrobial Effects

D-Glucosamine hydrochloride has shown antimicrobial effects against common strains of food spoilage microorganisms, indicating its potential as a preservative agent (Chen Xin, 2001).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2R,3S,4R,5S,6E)-5-amino-6-hydroxyiminohexane-1,2,3,4-tetrol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O5.ClH/c7-3(1-8-13)5(11)6(12)4(10)2-9;/h1,3-6,9-13H,2,7H2;1H/b8-1+;/t3-,4+,5+,6+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBSKNFHFTDIXRN-XGFKIDBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=NO)N)O)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](/C=N/O)N)O)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[5-(4-Chlorophenyl)-4-methyl-1,1-dioxidoisothiazol-3-yl]piperidin-4-amine hydrochloride](/img/structure/B1450353.png)